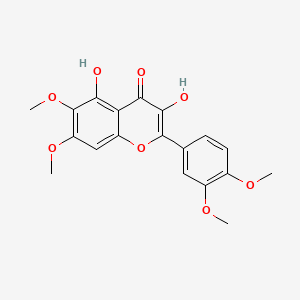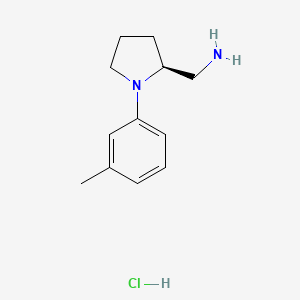
(S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chiral compound with a pyrrolidine ring and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Methylphenyl Group: This step often involves a nucleophilic substitution reaction where a methylphenyl halide reacts with the pyrrolidine ring.
Resolution of the Chiral Center: The chiral center can be resolved using chiral catalysts or by recrystallization with a chiral resolving agent.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
(S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
®-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
1-(3-Methylphenyl)-2-pyrrolidinemethanamine: The non-chiral version of the compound, which lacks the specific stereochemistry.
1-(3-Methylphenyl)-2-piperidinemethanamine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific chiral center and the presence of both a pyrrolidine ring and a methylphenyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
142469-58-7 |
|---|---|
分子式 |
C12H19ClN2 |
分子量 |
226.74 g/mol |
IUPAC名 |
[(2S)-1-(3-methylphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-2-5-11(8-10)14-7-3-6-12(14)9-13;/h2,4-5,8,12H,3,6-7,9,13H2,1H3;1H/t12-;/m0./s1 |
InChIキー |
CZKJCUGNQPQCJK-YDALLXLXSA-N |
異性体SMILES |
CC1=CC(=CC=C1)N2CCC[C@H]2CN.Cl |
正規SMILES |
CC1=CC(=CC=C1)N2CCCC2CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


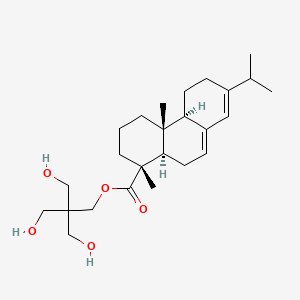
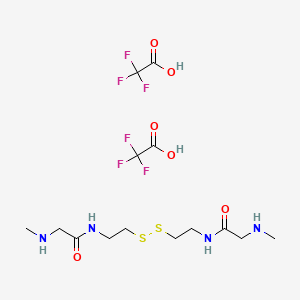
![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)
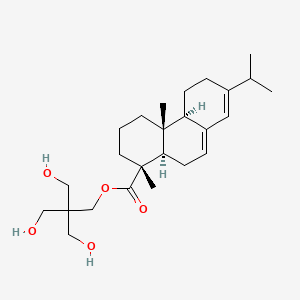


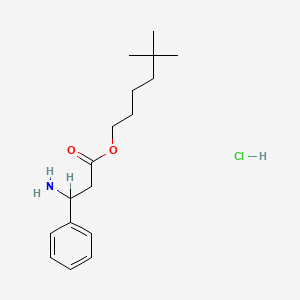

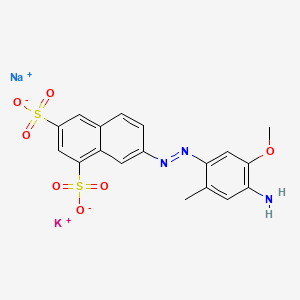
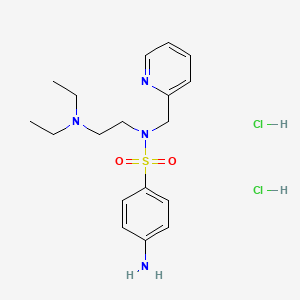

![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)
